molecular formula C20H19ClN2O4S2 B6582512 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 890938-99-5

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Número de catálogo: B6582512
Número CAS: 890938-99-5
Peso molecular: 451.0 g/mol
Clave InChI: RJKMPRFHBCHBTN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 2. The thiazole is linked via an ethyl chain to a 2,3-dihydro-1,4-benzodioxine-6-sulfonamide moiety. Its molecular weight is 436.98 g/mol (inferred from , compound 4, adjusted for structural differences) .

Propiedades

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S2/c1-13-19(28-20(23-13)14-2-4-15(21)5-3-14)8-9-22-29(24,25)16-6-7-17-18(12-16)27-11-10-26-17/h2-7,12,22H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKMPRFHBCHBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Compound Name Thiazole Substituents Sulfonamide Group Molecular Weight (g/mol) Key Features
Target Compound 2-(4-chlorophenyl), 4-methyl 2,3-dihydro-1,4-benzodioxine-6-sulfonamide ~436.98 Benzodioxine enhances solubility; 4-chlorophenyl increases lipophilicity .
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide (G570-0027) 2-(4-fluorophenyl), 4-methyl 4-methoxy-3-methylbenzene 420.52 Fluorine reduces steric hindrance; methoxy group may improve metabolic stability .
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide 2-(4-chlorophenyl), unsubstituted 2-methoxy-4,5-dimethylbenzene 436.98 Lack of thiazole methyl group reduces steric bulk; dimethyl groups may hinder binding .
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 2-(3,4-dimethoxyphenyl), 4-methyl 2,3-dihydro-1,4-benzodioxine-6-sulfonamide ~467.01 Methoxy groups increase electron density, potentially enhancing receptor affinity .
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide 2-(4-chlorophenyl), 4-methyl 2-fluorobenzene 410.91 Fluorine introduces electronegativity; simpler sulfonamide reduces molecular weight .

Structural and Electronic Differences

  • Replacement of 4-chlorophenyl with 3,4-dimethoxyphenyl () introduces electron-donating groups, altering electronic distribution and possibly modulating target affinity .
  • Sulfonamide Moieties :

    • The benzodioxine sulfonamide in the target compound offers a rigid, oxygen-rich structure, favoring solubility and hydrogen bonding over simpler aryl sulfonamides (e.g., 2-fluorobenzene sulfonamide in Table 1) .
    • Methoxy or methyl groups on the sulfonamide (e.g., G570-0027) may enhance metabolic stability but reduce polarity .

Tautomerism and Spectral Features

Analogous to , tautomerism in thiazole-containing compounds can influence reactivity and bioactivity. The target compound’s thiazole lacks tautomeric protons, as confirmed by the absence of νS-H bands (~2500–2600 cm⁻¹) in IR spectra, similar to triazole-thiones in . This suggests stability in the thione form, critical for consistent binding interactions .

Computational Insights

While specific docking data for the target compound is unavailable, AutoDock4 () has been used to study flexible receptor interactions in similar sulfonamides. The benzodioxine group’s oxygen atoms may act as hydrogen-bond acceptors, akin to carbonyl groups in triazole derivatives (), enhancing target engagement .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.